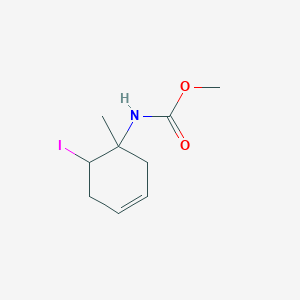
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties .
Méthodes De Préparation
The synthesis of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 6-iodo-1-methylcyclohex-3-en-1-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods for carbamates often involve the use of carbamoyl chlorides or isocyanates as intermediates. These intermediates react with alcohols or amines to form the desired carbamate compounds. The process is usually carried out in a controlled environment to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide .
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbamate group can yield amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
In medicine, carbamates are known for their use as pesticides and pharmaceuticals. They exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. Carbamates typically exert their effects by inhibiting enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
The compound may also interact with other molecular pathways, depending on its specific structure and functional groups. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be compared with other carbamate compounds such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share similar chemical properties but differ in their biological activities and applications .
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Ethyl carbamate: Known for its use in the production of polyurethane foams.
Phenyl carbamate: Studied for its potential as an enzyme inhibitor and in drug development.
The unique structure of this compound, particularly the presence of the iodine atom and the cyclohexene ring, distinguishes it from other carbamates and contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
20646-84-8 |
|---|---|
Formule moléculaire |
C9H14INO2 |
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C9H14INO2/c1-9(11-8(12)13-2)6-4-3-5-7(9)10/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
Clé InChI |
JMWWGCUDULNSNE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CCC1I)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
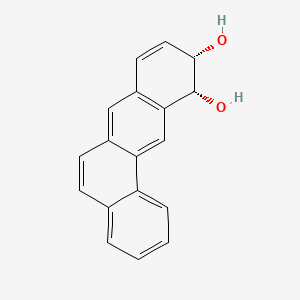
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
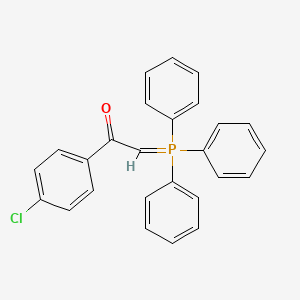
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
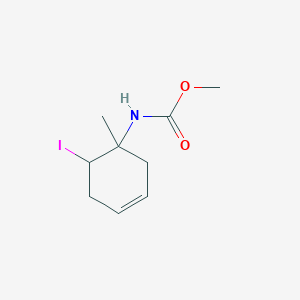
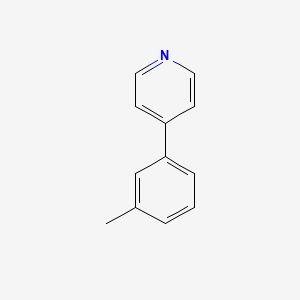
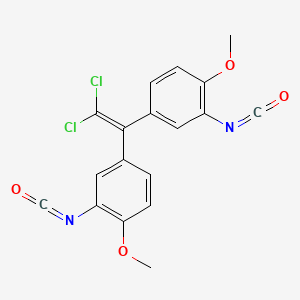
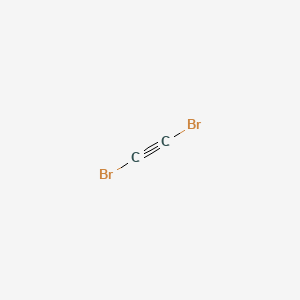
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
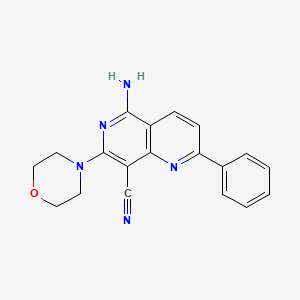
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)
